N-naphthalen-2-yl-5-phenyltriazolidin-4-amine
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Overview
Description
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine is a complex organic compound that belongs to the class of triazolidines This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to a triazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-5-phenyltriazolidin-4-amine typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as the “click chemistry” approach. This method provides high regioselectivity and excellent yields. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and multi-component reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the triazolidine core can yield amines.
Scientific Research Applications
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-5-phenyltriazolidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine can be compared with other similar compounds, such as:
Naphthalen-2-yl 3,5-dinitrobenzoate: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the triazole core but has different substituents, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H18N4 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine |
InChI |
InChI=1S/C18H18N4/c1-2-7-14(8-3-1)17-18(21-22-20-17)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-22H |
InChI Key |
ZDMWXFJBIBWWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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